N-[(2E,5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
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Overview
Description
N-[(2E,5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a benzyl ether, and a brominated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions. The benzyl ether and brominated methoxyphenyl groups are introduced through subsequent reactions involving bromination and etherification. The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry: It might be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2E,5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar compounds to N-[(2E,5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE include other thiazolidine derivatives and brominated aromatic compounds. What sets this compound apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. Examples of similar compounds include:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Methyl 4-aminobenzoate: A benzoate ester with an amino group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(5Z)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-12(24)22-20-23-19(25)17(28-20)10-14-8-15(21)18(16(9-14)26-2)27-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,22,23,24,25)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTDJPXSTGIUSH-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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